Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. The presence of multiple functional groups, including sulfamoyl and carboxylate, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with appropriate reagents to introduce the sulfamoyl group. Subsequent esterification reactions are used to attach the carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Production of reduced benzothiophene derivatives.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity has been studied for potential therapeutic uses, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: Its derivatives are used in the development of new materials and chemicals with improved properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfamoyl group, in particular, plays a crucial role in binding to biological targets, influencing cellular processes and signaling pathways.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, modulating their activity.
Signaling Pathways: It may interfere with intracellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Benzothiophene derivatives: These compounds share the benzothiophene core but may have different substituents.
Sulfamoyl-containing molecules: These compounds contain the sulfamoyl group but differ in their overall structure and functional groups.
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-23-18(20)16-17(12-4-2-3-5-15(12)26-16)27(21,22)19-11-6-7-13-14(10-11)25-9-8-24-13/h2-7,10,19H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDROVZJFTOZYQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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